1-Pyridin-3-YL-piperazine dihydrochloride
Descripción general
Descripción
1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound with the CAS Number: 470441-67-9 . It has a molecular weight of 236.14 and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride . It is a brown solid .
Molecular Structure Analysis
The InChI code for 1-Pyridin-3-YL-piperazine dihydrochloride is 1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Pyridin-3-YL-piperazine dihydrochloride is a brown solid . Its molecular weight is 236.14 , and its IUPAC name is 1-(3-pyridinyl)piperazine dihydrochloride .Aplicaciones Científicas De Investigación
Synthesis and Docking Studies : The compound 1-Pyridin-3-YL-piperazine dihydrochloride is involved in the synthesis of piperazine-1-yl-1H-indazole derivatives, crucial in medicinal chemistry. A specific derivative, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized efficiently, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Novel Inhibitor Synthesis : A novel compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized as a part of research on Rho kinase inhibitors. This compound is under investigation for treating central nervous system disorders. The synthesis process is scalable and facile, indicating its potential for large-scale production (Wei et al., 2016).
Development of Anticonvulsant Agents : 1,3-substituted pyrrolidine-2,5-dione derivatives, synthesized as potential anticonvulsant agents, involved the use of 1-Pyridin-3-YL-piperazine dihydrochloride in their structure. These derivatives showed promising results in acute models of seizures, indicating their potential in developing new anticonvulsant medications (Rybka et al., 2017).
Antineoplastic Applications : In cancer treatment research, 1-Pyridin-3-YL-piperazine dihydrochloride was involved in synthesizing flumatinib, an antineoplastic tyrosine kinase inhibitor. This compound is in Phase I clinical trials in China for treating chronic myelogenous leukemia, showcasing its importance in cancer therapy (Gong et al., 2010).
Discovery of PCSK9 Inhibitors : The compound played a role in identifying small molecule PCSK9 mRNA translation inhibitors. These inhibitors, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, showed improved potency and ADMET properties, significant in treating conditions like hypercholesterolemia (Londregan et al., 2018).
Propiedades
IUPAC Name |
1-pyridin-3-ylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTFYBJGFSEULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672125 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-YL-piperazine dihydrochloride | |
CAS RN |
470441-67-9 | |
Record name | 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.